N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16713285
InChI: InChI=1S/C16H14F3N3O2/c1-22(8-12(23)24)15-20-13-10-5-3-2-4-9(10)6-7-11(13)14(21-15)16(17,18)19/h2-5H,6-8H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C16H14F3N3O2
Molecular Weight: 337.30 g/mol

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

CAS No.:

Cat. No.: VC16713285

Molecular Formula: C16H14F3N3O2

Molecular Weight: 337.30 g/mol

* For research use only. Not for human or veterinary use.

N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine -

Specification

Molecular Formula C16H14F3N3O2
Molecular Weight 337.30 g/mol
IUPAC Name 2-[methyl-[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid
Standard InChI InChI=1S/C16H14F3N3O2/c1-22(8-12(23)24)15-20-13-10-5-3-2-4-9(10)6-7-11(13)14(21-15)16(17,18)19/h2-5H,6-8H2,1H3,(H,23,24)
Standard InChI Key IUMLWVINFQZWDN-UHFFFAOYSA-N
Canonical SMILES CN(CC(=O)O)C1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[methyl-[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]amino]acetic acid, reflects its polycyclic framework. The benzo[h]quinazoline core consists of a quinazoline ring (a six-membered heterocycle with two nitrogen atoms) fused to a benzene ring, with partial saturation at the 5,6-positions. The trifluoromethyl (-CF3_3) group at position 4 and the N-methylglycine side chain at position 2 introduce steric and electronic modifications critical to its reactivity and solubility.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC16H14F3N3O2\text{C}_{16}\text{H}_{14}\text{F}_{3}\text{N}_{3}\text{O}_{2}
Molecular Weight337.30 g/mol
Canonical SMILESCN(CC(=O)O)C1=NC2=C(CCC3=CC=CC=C32)C(=N1)C(F)(F)F
Topological Polar Surface Area75.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The presence of the carboxylic acid group in the glycine moiety confers moderate hydrophilicity, while the trifluoromethyl group enhances lipid solubility, suggesting balanced partition coefficients.

Synthetic Methodologies

General Quinazoline Synthesis

Quinazoline derivatives are typically synthesized via cyclocondensation reactions involving anthranilic acid derivatives or through ring-closing strategies using substituted anilines . For example, the Gabriel-Posner synthesis employs anthranilic acid and urea derivatives to construct the quinazolinone core, followed by functionalization .

Route to N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine

While detailed protocols for this specific compound are proprietary, a plausible multi-step synthesis involves:

  • Formation of the benzo[h]quinazoline core: Cyclization of a substituted 2-aminobenzonitrile with a trifluoromethyl-containing carbonyl compound under acidic conditions.

  • Introduction of the N-methylglycine moiety: Nucleophilic substitution at position 2 using methyl glycinate, followed by hydrolysis to the carboxylic acid.

  • Partial hydrogenation: Selective reduction of the 5,6-double bond using catalysts like palladium on carbon.

Critical challenges include regioselectivity in cyclization and avoiding over-reduction during hydrogenation.

CompoundTargetIC50_{50}
GefitinibEGFR Kinase33 nM
TrimetrexateDHFR0.3 nM
Hypothetical AnalogPutative TargetN/A

This compound’s activity against these targets remains speculative without empirical validation .

Research Gaps and Future Directions

Priority Investigations

  • Target Identification: High-throughput screening against kinase panels or nucleic acid-binding assays.

  • ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Synthetic Optimization: Exploring alternative substituents to enhance potency or reduce off-target effects.

Computational Modeling

Molecular docking studies using the compound’s crystal structure (if available) or homology models could predict binding modes to targets like EGFR or DHFR. Density functional theory (DFT) calculations may elucidate electronic effects of the trifluoromethyl group.

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